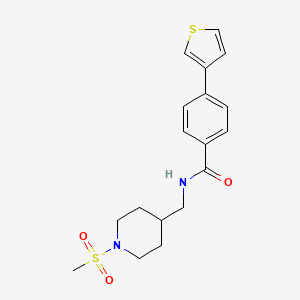

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide

Description

Properties

IUPAC Name |

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-4-thiophen-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S2/c1-25(22,23)20-9-6-14(7-10-20)12-19-18(21)16-4-2-15(3-5-16)17-8-11-24-13-17/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXNIBIHEOXBHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone are reacted to form the piperidine structure.

Introduction of the Methylsulfonyl Group: The piperidine intermediate is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.

Coupling with Benzamide: The methylsulfonyl piperidine is coupled with 4-(thiophen-3-yl)benzoyl chloride in the presence of a base like pyridine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzamide moiety can be reduced to form corresponding amines.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiophene and piperidine structures often exhibit antimicrobial properties. N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide may act against various pathogens through mechanisms such as disrupting bacterial cell walls or inhibiting essential metabolic pathways.

Case Study: Antimicrobial Screening

A study conducted on similar thiophene derivatives showed promising results against Gram-positive and Gram-negative bacteria, highlighting the potential of this compound as an antimicrobial agent. The structure-activity relationship (SAR) analysis indicated that modifications to the thiophene ring could enhance activity against specific bacterial strains.

Anticancer Properties

The anticancer potential of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide is supported by studies showing that related compounds can inhibit cancer cell proliferation. Mechanisms may include apoptosis induction and cell cycle arrest.

Case Study: In Vitro Cancer Cell Studies

In vitro studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The IC50 values for these compounds were reported in the nanomolar range, indicating potent activity . Further exploration of this compound's effects on specific cancer pathways could elucidate its therapeutic potential.

Anti-inflammatory Effects

Compounds with piperidine and thiophene rings have been noted for their ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

Case Study: Inhibition of Inflammatory Pathways

Research has shown that structurally related compounds can inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation. For instance, studies on COX inhibitors demonstrated that modifications to the benzamide structure could enhance anti-inflammatory activity . This suggests that N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide may similarly influence inflammation-related pathways.

Structure-Activity Relationship (SAR) Insights

Understanding the SAR of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide is critical for optimizing its biological activity. Variations in substituents on the thiophene ring or modifications to the piperidine moiety can significantly impact the compound's potency and selectivity against various biological targets.

| Modification | Effect on Activity |

|---|---|

| Substituting different groups on thiophene | Alters antimicrobial potency |

| Modifying piperidine structure | Influences anticancer efficacy |

| Changing amide configurations | Affects anti-inflammatory properties |

Mechanism of Action

The mechanism of action of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogs in Benzamide-Piperidine/Piperazine Families

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects:

Table 1: Key Structural Analogs and Properties

Biological Activity

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its structural features, which include a piperidine moiety and a thiophene ring. These components are known for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

The compound's molecular formula is with a molecular weight of 328.45 g/mol. Its structure features a thiophene ring, which is often associated with diverse biological interactions.

1. Antimicrobial Activity

Compounds similar to N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide have shown promising antimicrobial properties. For example, studies indicate that thiophene derivatives can inhibit the growth of various pathogens, including bacteria and fungi.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Moderate to strong |

| Escherichia coli | Moderate |

| Candida albicans | Weak to moderate |

2. Anticancer Properties

Research has highlighted the potential of this compound in cancer treatment. For instance, similar piperidine derivatives have been shown to inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

In a study evaluating the effects of related compounds on tumor cells, it was found that the treatment led to significant reductions in cell viability and migration. The underlying mechanism involved the modulation of key signaling pathways associated with cancer progression.

| Assay Type | Result |

|---|---|

| MTT Assay | 50% reduction in viability |

| Colony Formation Assay | Decreased colony formation |

| Migration Assay | Significant inhibition |

3. Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. Compounds containing piperidine and thiophene rings are known to modulate inflammatory pathways effectively.

Mechanism of Action:

It is hypothesized that N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide may inhibit pro-inflammatory cytokines, thus reducing inflammation.

Research Findings

Recent studies have explored the biological mechanisms associated with this compound. For instance:

- Cellular Mechanisms : Molecular docking studies suggest that N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide interacts with specific protein targets involved in cancer and inflammation.

- In Vivo Studies : Preliminary animal studies indicate significant therapeutic potential in reducing tumor size and inflammatory markers.

- Synergistic Effects : Combinations with other therapeutic agents have shown enhanced efficacy against resistant strains of cancer cells.

Q & A

Q. What are the recommended synthetic strategies for preparing N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves coupling a thiophene-substituted benzoyl chloride with a methylsulfonyl-piperidine-methylamine intermediate. Key steps include:

- Amide Bond Formation : Use coupling agents like HBTU or BOP with Et3N in THF, as described for analogous benzamides .

- Purification : Employ sequential chromatography (normal phase for bulk impurities, reversed-phase for fine purification) .

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and monitor reaction time (12–24 hours) to minimize byproducts .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Verify piperidine methylsulfonyl group (δ ~2.8–3.1 ppm for SO2CH3) and thiophene protons (δ ~7.2–7.5 ppm) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z ~433) .

- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the methylsulfonyl-piperidine and thiophenyl moieties in biological activity?

- Methodological Answer :

- Analog Synthesis : Replace the thiophene with furan/pyridine or modify the methylsulfonyl group to ethylsulfonyl/acetyl .

- Biological Assays : Test analogs against target pathways (e.g., kinase inhibition) using cell-based viability assays (e.g., HepG2 IC50 measurements) .

- Data Analysis : Correlate substituent electronegativity (thiophene vs. phenyl) with activity trends using computational tools (e.g., molecular docking) .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Orthogonal Assays : Validate anti-proliferative activity via both MTT and ATP-based assays to rule out assay-specific artifacts .

- Metabolic Stability Tests : Use liver microsomes to assess whether discrepancies arise from differential metabolic degradation .

- Crystallography : Resolve 3D structures of the compound bound to targets (e.g., kinases) to confirm binding modes .

Q. How can in vivo efficacy and toxicity be systematically evaluated for this compound?

- Methodological Answer :

- Animal Models : Use xenograft mice (e.g., HepG2-implanted) with daily oral dosing (10–50 mg/kg) and monitor tumor volume .

- Toxicity Screening : Assess liver/kidney function via serum ALT, creatinine, and histopathology .

- Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and brain penetration (if CNS targets are suspected) .

Experimental Design & Data Validation

Q. What controls are essential when testing this compound in enzyme inhibition assays?

- Methodological Answer :

- Positive Controls : Use known inhibitors (e.g., staurosporine for kinases) .

- Solvent Controls : Include DMSO at the same concentration used in test samples (≤0.1%) .

- Counter-Screens : Test against off-target enzymes (e.g., phosphatases) to confirm selectivity .

Q. How should researchers address low reproducibility in synthetic batches?

- Methodological Answer :

- Parameter Screening : Optimize temperature (0°C vs. RT for sensitive steps) and solvent (DMF vs. THF for solubility) .

- Quality Control : Implement in-process LC-MS checks after each reaction step .

- Byproduct Analysis : Identify impurities via HRMS and adjust purification protocols (e.g., gradient elution) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.